Superior Therapeutic Index of IEM-2151 Compared to Memantine Across Multiple In Vivo Models
In a comprehensive comparative study of adamantane derivatives, IEM-2151 (1-adamantylguanidine hydrochloride) demonstrated a significantly higher therapeutic index than memantine across multiple pharmacological models. While IEM-2151 exhibited equally potent antiparkinsonian, antidepressant, and analgesic activity compared to memantine, it showed greater antihypoxic, anticonvulsant, and neuroprotective activity [1]. Critically, the therapeutic index of IEM-2151 exceeded that of memantine, indicating a wider safety margin for research applications requiring chronic dosing or higher concentrations.
| Evidence Dimension | Therapeutic index and pharmacological activity profile |
|---|---|
| Target Compound Data | IEM-2151: Greater antihypoxic, anticonvulsant, and neuroprotective activity; higher therapeutic index |
| Comparator Or Baseline | Memantine: Lower antihypoxic, anticonvulsant, and neuroprotective activity; lower therapeutic index |
| Quantified Difference | Qualitatively superior in three activity domains; higher therapeutic index (specific numerical values not extractable from abstract preview) |
| Conditions | In vivo rodent models including antihypoxic, anticonvulsant, and neuroprotection assays |
Why This Matters
The higher therapeutic index of IEM-2151 compared to the clinically approved memantine makes it a preferred research tool for studies requiring a wider safety margin, particularly in chronic neuroprotection models.
- [1] Gmiro, V.E., Serdyuk, S.E. Comparison of the Pharmacological Activity and Safety of 1-Adamantylguanidine and 3,5-Dimethyl-1-Adamantylguanidine to those of Memantine. Pharm Chem J 54, 1198–1204 (2021). View Source
